Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

3-tert-Butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined structure, featuring a tert-butyl ester and methyl ester group, enhances its utility as a versatile building block in organic transformations. The (4R)-configuration ensures high enantioselectivity in reactions, making it valuable for the preparation of optically active compounds. The oxazolidine ring provides stability while allowing selective deprotection or functionalization. This compound is particularly advantageous in peptide mimetics and catalyst design due to its rigid framework and tunable reactivity. Its high purity and well-defined stereochemistry make it a reliable choice for research and industrial applications requiring precise chiral control.
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate structure
95715-86-9 structure
Product Name:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
CAS No:95715-86-9
MF:C12H21NO5
MW:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
Update Time:2025-05-27

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
    • METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
    • (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
    • (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
    • 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
    • Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
    • NULL
    • (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
    • (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
    • 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
    • (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
    • (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
    • 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
    • 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
    • B5352
    • 95715-86-9
    • DTXSID60350836
    • CS-D1220
    • 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
    • MFCD00674041
    • SCHEMBL121419
    • EN300-651263
    • (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
    • PS-7373
    • BP-12795
    • Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
    • Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
    • Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
    • (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
    • O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
    • 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
    • N88SYW3697
    • ZNBUXTFASGDVCL-MRVPVSSYSA-N
    • 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
    • Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
    • AKOS015893990
    • MDL: MFCD00674041
    • Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
    • InChI Key: ZNBUXTFASGDVCL-MRVPVSSYSA-N
    • SMILES: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 259.14197277g/mol
  • Monoisotopic Mass: 259.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65.1Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.082 g/mL at 25 °C(lit.)
  • Boiling Point: 102°C/2mmHg(lit.)
  • Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
  • Refractive Index: n20/D 1.444(lit.)
  • Solubility: Slightly soluble (3.9 g/l) (25 º C),
  • PSA: 65.07000
  • LogP: 1.46930
  • Optical Activity: [α]20/D +54°, c = 1.3 in chloroform

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Security Information

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Pricemore >>

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3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
Reference
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Production Method 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ;  rt; 2 h, rt
Reference
Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks
Wei, Wei; Khangarot, Rama Kanwar; Stahl, Lothar ; Veresmortean, Cristina; Pradhan, Padmanava; et al, Organic Letters, 2018, 20(12), 3574-3578

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  16 h, rt
Reference
Preparation of heterocyclic compounds as antibacterial compounds
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ;  48 h, rt
Reference
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
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Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  0.5 h, 110 °C
Reference
Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  48 h, 20 °C
1.2 Reagents: Sodium carbonate ;  neutralized
Reference
Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry
Ollivier, Anthony; Goubert, Marlene; Tursun, Ahmatjan; Canet, Isabelle; Sinibaldi, Marie-Eve, ARKIVOC (Gainesville, 2010, (9), 108-126

Production Method 7

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ;  2 h, rt
Reference
Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents
Micale, Nicola; Kozikowski, Alan P.; Ettari, Roberta; Grasso, Silvana; Zappala, Maria; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Production Method 8

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, rt
Reference
Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester
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Production Method 9

Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane ,  Boron trifluoride etherate
Reference
Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues
Floquet, Nicolas; Leroy, Samuel; Muzard, Murielle; Guillerm, Georges; Behr, Jean-Bernard, Letters in Drug Design & Discovery, 2005, 2(8), 579-583

Production Method 10

Reaction Conditions
1.1 Reagents: Diethyl ether ,  Boron trifluoride Solvents: Acetone ;  2 h, rt
Reference
Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position
Qian, Wenjian; Park, Jung-Eun; Liu, Fa; Lee, Kyung S.; Burke, Terrence R., Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003

Production Method 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
Reference
In Search of Small Molecules That Selectively Inhibit MBOAT4
Murzinski, Emily S.; Saha, Ishika ; Ding, Hui; Strugatsky, David ; Hollibaugh, Ryan A. ; et al, Molecules, 2021, 26(24),

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ;  12 h, rt
1.5 Reagents: Triethylamine
Reference
Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities
Nagaoka, Hikaru; Nishiwaki, Hisashi; Kubo, Takuya; Akamatsu, Miki; Yamauchi, Satoshi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769

Production Method 13

Reaction Conditions
Reference
Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis
Dondoni, Alessandro; Perrone, Daniela, Journal of Organic Chemistry, 1995, 60(15), 4749-54

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Reference
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Production Method 17

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  1 h, reflux
Reference
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Production Method 18

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Reference
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Andrade, Saulo F.; Oliveira, Barbara G.; Pereira, Larissa C.; Ramos, Jonas P.; Joaquim, Angelica R.; et al, European Journal of Medicinal Chemistry, 2017, 138, 13-25

Production Method 19

Reaction Conditions
1.1 Solvents: Acetone
Reference
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Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

Production Method 20

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A
Yonezawa, Yasuchika; Shimizu, Kanetaka; Yoon, Kwan-Sik; Shin, Chung-Gi, Synthesis, 2000, (5), 634-636

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials

3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products

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(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
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Quantity:100g
Purity:99%
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Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
A846907
Purity:99%
Quantity:100g
Price ($):286.0
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